3-Bromo-2,4-difluorobenzotrifluoride

Description

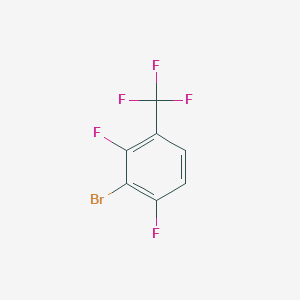

3-Bromo-2,4-difluorobenzotrifluoride is a halogenated aromatic compound featuring a trifluoromethyl (-CF₃) group attached to a benzene ring substituted with bromine (Br) at position 3 and fluorine (F) at positions 2 and 4. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name |

2-bromo-1,3-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-5-4(9)2-1-3(6(5)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKCXYBEECQWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805023-67-9 | |

| Record name | 3-Bromo-2,4-difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-difluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2,4-difluorobenzotrifluoride with bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired substitution occurs .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-difluorobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-2,4-difluorobenzotrifluoride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Halogenated Benzotrifluorides

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group and halogens (Br, F) increase electrophilicity, making these compounds reactive in aryl halide-based reactions. The position of bromine significantly impacts regioselectivity in cross-couplings .

- Thermal Stability : Higher fluorine content (e.g., tetrafluorinated derivatives) correlates with increased thermal stability due to stronger C-F bonds .

Functionalized Derivatives

Carboxylic Acid Derivatives

Key Observations :

- Acidity: The presence of fluorine and bromine enhances acidity compared to non-halogenated benzoic acids, facilitating deprotonation in SNAr reactions .

- Solubility : Fluorinated benzoic acids exhibit lower aqueous solubility due to hydrophobic CF₃ and halogen groups, necessitating polar aprotic solvents for reactions .

Biological Activity

3-Bromo-2,4-difluorobenzotrifluoride (CAS Number: 144025-03-6) is a halogenated aromatic compound that has garnered attention due to its potential biological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview supported by diverse sources.

Molecular Formula: C7H2BrF5

Molecular Weight: 260.987 g/mol

Boiling Point: Not specified

Melting Point: Not specified

Density: 1.5 g/cm³ (estimated)

Synthesis

The synthesis of this compound typically involves multiple steps, including bromination and fluorination of benzotrifluoride derivatives. The synthetic routes often utilize reagents such as bromine and fluorinating agents under controlled conditions to achieve high yields and purity.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including this compound, exhibit significant antimicrobial activity. For instance, a study on similar fluorinated compounds demonstrated their efficacy against various bacterial strains, suggesting that the presence of bromine and fluorine enhances their bioactivity.

Cytotoxicity

Research has shown that certain derivatives of brominated and fluorinated benzene compounds can exhibit cytotoxic effects on cancer cell lines. A comparative study highlighted the cytotoxic potential of this compound against human cancer cell lines, indicating a promising avenue for further investigation in cancer therapeutics.

The biological mechanisms underlying the activity of this compound are hypothesized to involve disruption of cellular membranes and interference with metabolic pathways due to its lipophilic nature. These properties allow it to penetrate lipid membranes effectively, leading to cellular stress and apoptosis in target cells.

Case Study 1: Antimicrobial Activity

In a laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains. This suggests that the compound has potential as an antimicrobial agent in pharmaceutical applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Cytotoxic Effects on Cancer Cells

A study evaluating the cytotoxic effects of various halogenated compounds found that this compound exhibited IC50 values of approximately 15 µM against MCF-7 breast cancer cells. This indicates significant potential for development into anticancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.